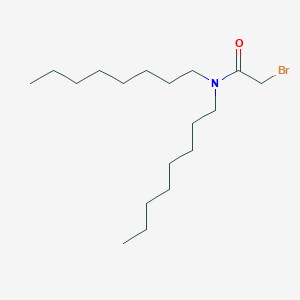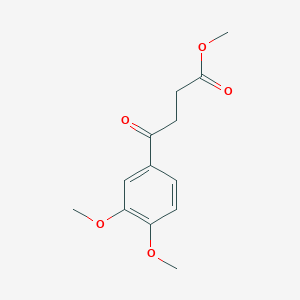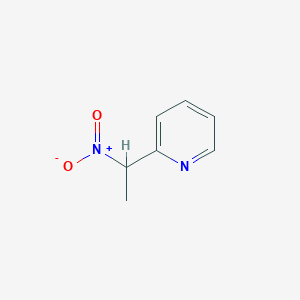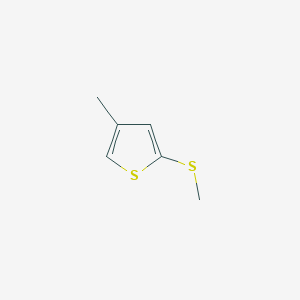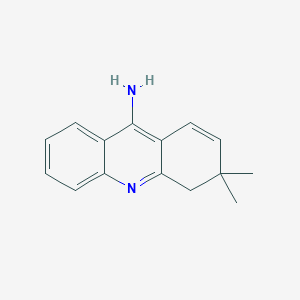
9-Acridinamine, 3,4-dihydro-3,3-dimethyl-
Overview
Description
9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as acridine yellow, is a fluorescent dye that has been used in a variety of research applications, including in the study of DNA and RNA.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- as a fluorescent dye is based on its ability to intercalate into the DNA or RNA molecule. This allows the dye to become incorporated into the structure of the molecule, resulting in fluorescence that can be visualized under a microscope.
Biochemical and Physiological Effects:
While 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is primarily used as a research tool, it has also been investigated for its potential biochemical and physiological effects. Some studies have suggested that this compound may have anti-tumor and anti-viral properties, although more research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- in lab experiments is its ability to label DNA and RNA with high specificity and sensitivity. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to work with fluorescent dyes.
Future Directions
There are many potential future directions for research involving 9-Acridinamine, 3,4-dihydro-3,3-dimethyl-. Some possible areas of investigation include the development of new fluorescent dyes with improved properties, the exploration of the compound's potential anti-tumor and anti-viral properties, and the development of new techniques for visualizing DNA and RNA in living cells.
In conclusion, 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is a versatile compound with many potential applications in scientific research. Its ability to label DNA and RNA with high specificity and sensitivity has made it an important tool for studying these molecules, and its potential biochemical and physiological effects make it an interesting target for further investigation. As research in this area continues to evolve, it is likely that new applications and uses for this compound will be discovered.
Scientific Research Applications
One of the most important applications of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is in the study of DNA and RNA. This compound is commonly used as a fluorescent dye to label these molecules, allowing researchers to visualize and study their structure and function.
properties
IUPAC Name |
3,3-dimethyl-4H-acridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-15(2)8-7-11-13(9-15)17-12-6-4-3-5-10(12)14(11)16/h3-8H,9H2,1-2H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEOASMACBAUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349867 | |
| Record name | 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acridinamine, 3,4-dihydro-3,3-dimethyl- | |
CAS RN |
146352-11-6 | |
| Record name | 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




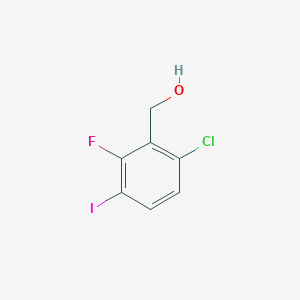
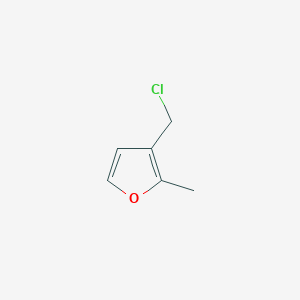
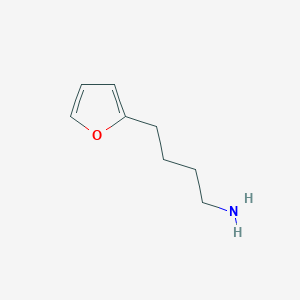
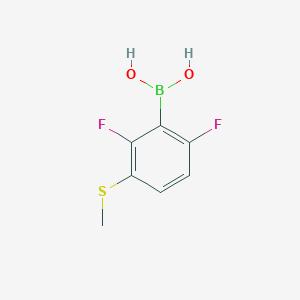
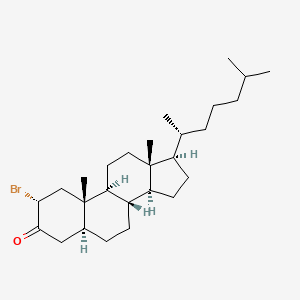
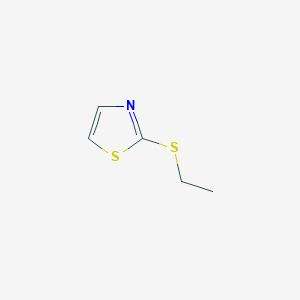
![Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-](/img/structure/B3347859.png)
